Enantioselectivity in YEH‑Catalyzed Kinetic Resolution: 4‑Methyl Achieves E > 100 vs. 5‑Methyl and 6‑Methyl Analogs
In a direct head‑to‑head comparison within the same study, yeast epoxide hydrolase (YEH) resolved the O‑axial (1a) and O‑equatorial (2a) epimers of 4‑methyl‑1‑oxaspiro[2.5]octane with enantioselectivity factors E exceeding 100—the practical upper limit for reliable quantification—demonstrating essentially complete discrimination between enantiomer pairs [1]. Under identical reaction conditions, the 5‑methyl positional isomers (1b and 2b) yielded E values of only 28 and 4, respectively, while the 6‑methyl epimeric mixture (1c/2c) exhibited intermediate but substantially lower enantioselectivity [1]. A dimethyl‑substituted analog (1d) was not accepted as a substrate at all [1].
| Evidence Dimension | Enantioselectivity (E value) in YEH-catalyzed hydrolytic kinetic resolution |
|---|---|
| Target Compound Data | E > 100 for both O-axial (1a) and O-equatorial (2a) epimers of 4-methyl-1-oxaspiro[2.5]octane |
| Comparator Or Baseline | 5-Methyl-1-oxaspiro[2.5]octane: E = 28 (1b, O-axial), E = 4 (2b, O-equatorial). 6-Methyl-1-oxaspiro[2.5]octane (1c/2c mixture): E inferior to 4-methyl. 4,4-Dimethyl-1-oxaspiro[2.5]octane (1d): no reaction. |
| Quantified Difference | >3.6-fold higher E for 4-methyl O-axial vs. 5-methyl O-axial; >25-fold higher E for 4-methyl O-equatorial vs. 5-methyl O-equatorial. Dimethyl analog shows complete loss of substrate acceptance. |
| Conditions | Rhodotorula glutinis whole cells (106 mg dry weight), 200 µmol substrate, YEH epoxide hydrolase, aqueous buffer (pH 7.4), room temperature, reaction monitored by chiral GC |
Why This Matters
For scientists procuring a spiroepoxide for biocatalytic chiral resolution, 4‑methyl‑1‑oxaspiro[2.5]octane is the only monomethyl isomer capable of delivering near‑absolute enantioselectivity (E > 100), enabling isolation of enantiopure epoxides or diol products in a single resolution step.
- [1] Weijers, C. A. G. M.; Meeuwse, P.; Herpers, R. L. J. M.; Franssen, M. C. R.; Sudhölter, E. J. R. Stereoselectivity and Substrate Specificity in the Kinetic Resolution of Methyl-Substituted 1-Oxaspiro[2.5]octanes by Rhodotorula glutinis Epoxide Hydrolase. J. Org. Chem. 2005, 70 (17), 6639–6646. Table 2 and discussion thereof. View Source
